2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound has been involved in studies related to the synthesis of various organic molecules. For example, it is used in the Claisen—Eschenmoser reaction for producing hydroxymethylbenzofurans and indoles, demonstrating its role in constructing complex organic structures (Mukhanova et al., 2007). Furthermore, compounds similar to this have been synthesized and characterized by various spectroscopic methods, indicating the relevance of this compound in the field of synthetic organic chemistry (Skladchikov et al., 2013).
Biological Activity and Therapeutic Potential
Various derivatives of the compound have been synthesized and tested for their biological activities. Some derivatives have shown promising results in antimicrobial and antioxidant screenings. For instance, compounds with structures similar to 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been reported to exhibit significant antimicrobial activity against various bacteria and fungi, as well as notable antioxidant properties (Naraboli & Biradar, 2017). Additionally, similar compounds have been investigated for their anticancer activities, highlighting the therapeutic potential of this class of compounds (Karaburun et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-6-4-7-18(12-17)14-25-15-22(20-9-2-3-10-21(20)25)28-16-23(26)24-13-19-8-5-11-27-19/h2-4,6-7,9-10,12,15,19H,5,8,11,13-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGAQNJCGCWFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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